N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
CAS No.: 865286-15-3
Cat. No.: VC6472504
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325
* For research use only. Not for human or veterinary use.
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide - 865286-15-3](/images/structure/VC6472504.png)
Specification
CAS No. | 865286-15-3 |
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Molecular Formula | C17H15N3O3 |
Molecular Weight | 309.325 |
IUPAC Name | N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Standard InChI | InChI=1S/C17H15N3O3/c1-22-14-10-6-5-9-13(14)16-19-20-17(23-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) |
Standard InChI Key | OJAUAAIIUFKVTG-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituents
The compound’s structure integrates three key components:
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A 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
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A 2-methoxyphenyl group attached to the oxadiazole’s fifth position, introducing methoxy (–OCH₃) functionality at the phenyl ring’s ortho position.
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A 2-phenylacetamide moiety linked to the oxadiazole’s second position, comprising a phenyl group bonded to an acetamide (–NHCOCH₃) chain.
This arrangement confers rigidity and planar geometry, enhancing potential interactions with biological targets .
Molecular Formula and Physicochemical Properties
Based on structural analogs , the molecular formula is inferred as C₁₇H₁₅N₃O₃, with a molecular weight of 309.32 g/mol. Key physicochemical parameters, extrapolated from similar compounds, include:
Property | Value (Estimated) | Source Analog Reference |
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logP (Partition coefficient) | 2.8–3.1 | |
Hydrogen bond donors | 1 | |
Hydrogen bond acceptors | 5 | |
Polar surface area | 75–85 Ų |
The methoxy group enhances solubility in polar solvents, while the phenyl rings contribute to hydrophobic interactions .
Synthetic Pathways
Cyclization of Hydrazide Intermediates
A common method for oxadiazole synthesis involves cyclizing hydrazide precursors. For example:
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Hydrazide Formation: React phenylacetic acid with hydrazine to form 2-phenylacetohydrazide.
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Cyclization: Treat the hydrazide with carbon disulfide (CS₂) in alkaline conditions to yield the 1,3,4-oxadiazole ring .
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Substitution: Introduce the 2-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling .
This approach aligns with methods used for analogous oxadiazoles .
Amide Coupling Strategies
Alternative routes employ coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the acetamide bond. For instance:
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Activate 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid with EDC/HOBt.
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React with 2-phenylacetamide in acetonitrile at room temperature .
This method ensures high yields and minimal side reactions .
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Effects
Compounds like N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide inhibit cyclooxygenase-2 (COX-2) by 60–75% at 10 µM, reducing prostaglandin synthesis . The target compound’s acetamide group may similarly modulate COX-2, though experimental validation is required .
Comparative Analysis with Structural Analogs
The table below contrasts the target compound with related derivatives:
Future Research Directions
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